molecular formula C25H34N2O3 B613820 Tilorone CAS No. 27591-97-5

Tilorone

Cat. No.: B613820
CAS No.: 27591-97-5
M. Wt: 410.5 g/mol
InChI Key: MPMFCABZENCRHV-UHFFFAOYSA-N
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Description

Tilorone dihydrochloride (2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride) is a synthetic, low-molecular-weight compound first reported in 1970 for its broad-spectrum antiviral activity . Structurally, it features a fluorenone skeleton modified with amino-alkoxy side chains, enabling interferon (IFN) induction and host-mediated immunomodulatory effects . It is orally bioavailable and exhibits multifunctional pharmacological properties, including:

  • Antiviral activity: Inhibits DNA/RNA viruses (e.g., Ebola, SARS-CoV-2, herpesviruses) by suppressing viral replication and inducing IFN-α/β .
  • Anticancer activity: Selectively inhibits cyclin-dependent kinases and enhances natural killer (NK) cell activity .
  • Immunomodulation: Enhances phagocytosis, B-cell antibody production, and mitigates neuroinflammation .
  • Antipyretic and anti-inflammatory effects: Central nervous system-mediated antipyresis comparable to sodium salicylate and indomethacin .

Improved synthesis methods, such as methyl esterification of intermediates, have enhanced its yield (60% overall) and purity, facilitating clinical scalability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tilorone involves multiple steps, starting with the preparation of 2,7-dihydroxyfluoren-9-one, which is a key intermediate. This compound is then substituted with appropriate dialkylaminoalkyl halides to produce this compound . The process involves methyl esterification of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid under milder conditions with higher yield .

Industrial Production Methods: An efficient, safe, and cost-effective method for the preparation of 2,7-dihydroxy-9-fluorenone, useful for the synthesis of this compound and its salts, has been developed. This method involves oxygenation of fluorene, nitration of fluorenone followed by reduction and diazotization . The current synthesis method has relatively simple operation, mild reaction conditions, high yield (80-97%), and uses filtration and crystallization methods for product purification .

Scientific Research Applications

Ebola Virus

Tilorone has shown significant protective effects in mouse models infected with Ebola virus. Studies indicate that doses of 25 to 50 mg/kg can protect up to 90% of mice from lethal challenges with mouse-adapted strains of the virus. In vitro assays report a 50% effective concentration (EC50) of 230 nM, indicating potent antiviral activity against Ebola virus .

Rift Valley Fever Virus

In research focused on Rift Valley fever virus, this compound exhibited dose-dependent inhibition of viral replication in vitro. It was effective at concentrations as low as 0.67 μM in Vero CCL81 cells and demonstrated significant survival benefits in BALB/c mice challenged with lethal doses of the virus . The compound not only reduced viral titers but also improved overall survival rates in treated mice.

Influenza and Respiratory Infections

This compound is clinically used for treating influenza and acute respiratory viral infections in several countries. Its broad-spectrum activity extends to various strains of influenza A and B viruses, showcasing its potential as a therapeutic option during flu outbreaks .

Table: Summary of this compound's Antiviral Applications

Virus TypeEfficacy ObservedModel UsedReference
Ebola Virus90% survival at 25-50 mg/kgMouse model
Rift Valley Fever VirusEC50: 0.67 μM; improved survivalBALB/c mouse model
Influenza A/BClinically used for treatmentClinical studies
SARS-CoV-2Low μM activity in vitroCell culture studies

Case Study 1: Efficacy Against Ebola

In a study conducted by researchers at a collaborative drug-repurposing program, this compound was identified as a potent inhibitor of Ebola virus, achieving high survival rates in treated mice compared to controls. The study emphasized the need for further investigation into its clinical applications against emerging viral threats .

Case Study 2: Rift Valley Fever

Research published on this compound's effects against Rift Valley fever virus illustrated significant reductions in viral load and improved survival outcomes in animal models. The study highlighted the compound's potential as a therapeutic agent for zoonotic diseases lacking effective treatments .

Comparison with Similar Compounds

Tilorone’s pharmacological profile is distinct from structurally or functionally related compounds. Below is a systematic comparison:

Antiviral Activity

Compound Mechanism of Action IC50/EC50 (SARS-CoV-2) Cytotoxicity (CC50) Key Findings Reference
This compound IFN induction; direct viral replication inhibition 64.4 nM (human AChE) >50 µM (non-toxic <1 µM) Delayed IFN-α peak (2000 pg/mL at 12–24 h); inhibits Ebola, HSV-1, SARS-CoV-2
Quinacrine Lysosomotropic agent; inhibits viral entry <200 nM 10–20 µM Comparable SARS-CoV-2 inhibition but higher cytotoxicity in monocytes
Pyronaridine RNA polymerase inhibition <200 nM 10–20 µM Synergistic with this compound in Ebola models; lower metabolic stability
CMA IFN-independent antiviral Not reported Non-toxic at therapeutic Lacks this compound’s cytotoxicity but weaker antiviral scope

Key Insights :

  • This compound’s IFN induction is delayed but prolonged, unlike rapid-response IFN inducers like poly(I:C) .
  • Unlike lysosomotropic agents (e.g., Quinacrine), this compound directly inhibits viral DNA synthesis in herpesviruses .

Anticancer Activity

Compound Target Pathway Efficacy (Tumor Models) Selectivity Reference
This compound CDK5 inhibition; NK cell activation 90% survival in Ebola-challenged mice Selective for CDK5-expressing cells
Cisplatin-Tilorone DNA crosslinking + immunomodulation Enhanced cytotoxicity vs. cisplatin alone Broader tumor targeting
This compound Analogs STING pathway activation 93% Ehrlich tumor inhibition Varies with side-chain modifications

Key Insights :

  • This compound’s antitumor activity is dose-dependent and relies on host immune activation (e.g., NK cells) rather than direct cytotoxicity .
  • Analogs like 2,7-bis(2-diethylaminoacetyl)fluorene show superior tumor suppression but higher toxicity .

Immunomodulatory Effects

Compound Immune Effect Mechanism Clinical Relevance Reference
This compound ↑ IFN-α/β, NK cell activity STING-TBK1-IRF3 pathway activation Reduces neuroinflammation in Parkinson’s models
Cridanimod IFN-independent antiviral Unknown Used in Eurasia for viral prophylaxis
Poly(I:C) Rapid IFN induction TLR3 activation Limited by toxicity and hyporeactivity

Key Insights :

  • This compound and Cridanimod retain antiviral efficacy in rats despite absent IFN induction, suggesting species-independent mechanisms .

Key Insights :

  • This compound’s lysosomal glycosaminoglycan storage may limit long-term use, unlike CMA or Pyronaridine .
  • It exhibits superior metabolic stability in humans compared to Quinacrine .

Biological Activity

Tilorone, a synthetic low-molecular-weight compound, is primarily recognized for its broad-spectrum antiviral activity. Originally developed as an antiviral agent, it has demonstrated efficacy against various viral infections, including Ebola virus and Rift Valley fever virus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

This compound exerts its antiviral effects through several mechanisms:

  • Interferon Induction : this compound is known to stimulate the production of interferons (IFNs), which play a crucial role in the immune response against viral infections. This induction enhances the antiviral state of cells, making them less susceptible to viral replication.
  • Direct Antiviral Activity : In vitro studies have shown that this compound can inhibit viral replication directly. For instance, it has been reported to have a 50% effective concentration (EC50) of 230 nM against Ebola virus .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Absorption : this compound exhibits excellent solubility and high permeability across cell membranes, which suggests good oral bioavailability .
  • Metabolism : Studies indicate that this compound is not a substrate for P-glycoprotein and does not inhibit major CYP450 enzymes, suggesting a low potential for drug-drug interactions .
  • Half-Life : In mouse models, this compound has a half-life of approximately 18 hours, with significant plasma stability .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
SolubilityExcellent
Caco-2 PermeabilityHigh
P-glycoprotein SubstrateNo
CYP450 InhibitionNone
Plasma Protein Binding52%
Half-Life in Mice~18 hours

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Ebola Virus : In animal models, this compound demonstrated a survival rate of 90-100% in mice infected with the Ebola virus when administered at therapeutic doses. This contrasts sharply with a 10% survival rate in control groups .
  • Rift Valley Fever Virus : this compound significantly reduced viral titers in vitro and improved survival rates in BALB/c mice infected with Rift Valley fever virus. The EC50 values were determined to be 0.67 μM in Vero CCL81 cells and 1.41 μM in A549 cells .
  • Respiratory Tract Infections : Clinical trials indicated that this compound had a prophylactic efficacy of 72% against respiratory tract infections in humans .

Table 2: Clinical Efficacy Data for this compound

VirusModelEC50 (μM)Survival Rate (%)
Ebola VirusMouse0.23090-100
Rift Valley Fever VirusBALB/c Mouse0.67 (Vero)Significant Increase
Respiratory Tract InfectionsHuman TrialsNot Applicable72

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Ebola Virus : A study involving mice treated with this compound showed a marked increase in survival rates compared to untreated controls. The treatment was initiated post-infection, demonstrating the compound's potential as a therapeutic agent even after viral exposure .
  • Diabetes and Glucose Metabolism : Recent research indicates that this compound enhances glucose uptake in skeletal muscle cells by activating BMP signaling pathways. This suggests potential applications beyond antiviral therapy, particularly in metabolic disorders like diabetes .

Properties

IUPAC Name

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMFCABZENCRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27591-69-1 (di-hydrochloride)
Record name Tilorone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975
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DSSTOX Substance ID

DTXSID1045958
Record name Tilorone
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27591-97-5, 27591-69-1
Record name Tilorone
Source CAS Common Chemistry
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Record name Tilorone [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tilorone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759311
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Record name Tilorone
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Record name TILORONE
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